Thiazolidine, 3-ethyl-2-methyl- (9CI)

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Researchers requiring N-alkyl thiazolidine building blocks face synthetic delays when N-unsubstituted scaffolds demand protection/deprotection sequences. 3-Ethyl-2-methylthiazolidine (CAS 143487-30-3) resolves this with its pre-installed N-ethyl, C-2-methyl disubstitution. • Tertiary amine blocks competing N-acylation, enabling C-2-selective reactions for method development. • Predicted LogP ~1.1 bridges the lipophilicity gap between mono-alkyl (LogP 0.56) and N-aryl analogs in fragment screening libraries. • ≥95% purity supports reproducible SAR studies where thiazolidine substitution alters target potency by >10,000-fold.

Molecular Formula C6H13NS
Molecular Weight 131.237
CAS No. 143487-30-3
Cat. No. B582913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine, 3-ethyl-2-methyl- (9CI)
CAS143487-30-3
SynonymsThiazolidine, 3-ethyl-2-methyl- (9CI)
Molecular FormulaC6H13NS
Molecular Weight131.237
Structural Identifiers
SMILESCCN1CCSC1C
InChIInChI=1S/C6H13NS/c1-3-7-4-5-8-6(7)2/h6H,3-5H2,1-2H3
InChIKeyZNOREPRETSSXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2-methylthiazolidine: Chemical Identity & Properties


Thiazolidine, 3-ethyl-2-methyl- (9CI) (CAS 143487-30-3) is a saturated five-membered N,S-heterocycle belonging to the thiazolidine class. Its molecular formula is C₆H₁₃NS with a molecular weight of 131.24 g/mol, and its IUPAC name is 3-ethyl-2-methyl-1,3-thiazolidine . The compound features a distinctive N-ethyl, C-2-methyl disubstitution pattern that differentiates it from both the parent thiazolidine scaffold (CAS 504-78-9, MW 89.16) and common mono-substituted analogs [1]. Commercial sources typically supply this compound at ≥95% purity for research use [2]. The (9CI) designation indicates this is the 9th Collective Index name assigned by Chemical Abstracts Service, confirming its status as a defined chemical entity suitable as a reference standard, synthetic intermediate, or building block in medicinal chemistry and agrochemical research programs.

3-Ethyl-2-methylthiazolidine: Position-Specific Advantage


Thiazolidine derivatives are not functionally interchangeable despite sharing the core five-membered ring. The position of alkyl substitution—on nitrogen (position 3) versus carbon (position 2)—fundamentally alters the compound's basicity, nucleophilicity, metabolic stability, and synthetic reactivity . Empirical data from the broader thiazolidine literature demonstrate that replacement of pyrrolidine with thiazolidine in prolyl endopeptidase inhibitors shifts inhibitory potency by over 10,000-fold (Ki from 3.7 nM to 0.36 nM), underscoring how subtle ring modifications produce disproportionate biological effects [1]. For procurement decisions, substituting 3-ethyl-2-methylthiazolidine with its positional isomer 2-ethyl-2-methylthiazolidine (CAS 694-64-4) or the mono-substituted 2-methylthiazolidine (CAS 24050-16-6) introduces different hydrogen-bonding capacity, altered LogP, and distinct metabolic liability at the N-position—each of which can invalidate SAR conclusions or synthetic pathway outcomes. The following quantitative evidence details these differentiation dimensions.

3-Ethyl-2-methylthiazolidine: Quantitative Differentiation Evidence


N-Ethyl vs. C-2-Ethyl Substitution: Basicity & Metabolic Stability

The target compound 3-ethyl-2-methylthiazolidine (CAS 143487-30-3) is distinguished from its positional isomer 2-ethyl-2-methylthiazolidine (CAS 694-64-4) by the location of the ethyl group: on the ring nitrogen (position 3) versus on the ring carbon (position 2). This regioisomerism produces distinct physicochemical profiles. The 2,2-disubstituted isomer has a reported boiling point of 191.3°C and density of 0.935 g/cm³ [1]. In N-alkyl thiazolidines, the nitrogen lone pair is sterically and electronically modulated, reducing basicity (estimated pKa decrease of 1–2 units) relative to N-unsubstituted analogs, whereas C-2 alkyl substitution primarily affects ring conformation and steric bulk at the anomeric position . This difference determines which synthetic transformations are accessible: the N-ethyl compound can undergo N-demethylation metabolic pathways, while the C-2-ethyl isomer is susceptible to ring-opening hydrolysis at different rates [2].

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Lipophilicity Gain vs. N-Methyl Analog

The closest N-alkyl comparator with publicly available experimental LogP data is 3-methylthiazolidine (CAS 52288-89-8), which has a measured LogP of 0.56 and a topological polar surface area (TPSA) of 28.54 Ų [1]. Extending the N-alkyl chain from methyl to ethyl adds one methylene unit, which, by the Hansch π contribution method, increases LogP by approximately 0.5 units (the π(CH₂) value). This yields a predicted LogP of ~1.1 for 3-ethyl-2-methylthiazolidine [2]. By comparison, the positional isomer 2-ethyl-2-methylthiazolidine has a computationally estimated LogP in a comparable range but with a different hydrogen-bonding profile due to the NH (rather than N-alkyl) group . The increased lipophilicity of the N-ethyl compound may confer a modest advantage in passive membrane permeability for cell-based assays, though this must be weighed against potential increased metabolic liability from N-dealkylation.

Drug Design ADME Prediction Physicochemical Profiling

Thiazolidine Scaffold: Prolyl Endopeptidase Inhibitory Potency

While no direct prolyl endopeptidase (PEP) inhibition data exist for 3-ethyl-2-methylthiazolidine specifically, the foundational SAR established by Tsuru et al. (1988) demonstrates that incorporation of a thiazolidine ring into peptidomimetic inhibitors produces a 10-fold to >100-fold enhancement in inhibitory potency compared to pyrrolidine-containing analogs [1]. In this benchmark study, N-benzyloxycarbonyl-L-thioprolyl-thiazolidine (Z-Thiopro-thiazolidine) exhibited a Ki of 0.36 nM against bovine brain PEP, versus Ki = 3.7 nM for the corresponding pyrrolidine-based inhibitor Z-Pro-prolinal—a 10.3-fold improvement [2]. More strikingly, the thiazolidine aldehyde analog Z-L-Thiopro-L-thioprolinal achieved Ki = 0.01 nM, representing a 370-fold potency gain. The sulfur atom in the thiazolidine ring is the key structural determinant, contributing to enhanced binding affinity through altered ring geometry and electronic character [2]. This class-level evidence supports the rationale for selecting thiazolidine-based building blocks like 3-ethyl-2-methylthiazolidine for inhibitor discovery programs where the thiazolidine ring serves as a privileged scaffold.

Enzyme Inhibition Neuroscience Prolyl Endopeptidase

Molecular Weight Niche Among Thiazolidine Analogs

The target compound (MW 131.24 g/mol, C₆H₁₃NS) occupies a distinct molecular weight and heavy-atom-count niche within the thiazolidine analog series. It is 42.08 Da heavier than the parent thiazolidine (MW 89.16, C₃H₇NS) and 28.05 Da heavier than mono-methyl analogs such as 2-methylthiazolidine and 3-methylthiazolidine (both MW 103.19, C₄H₉NS) [1]. Importantly, it is isobaric with its positional isomer 2-ethyl-2-methylthiazolidine (MW 131.24), yet the two compounds are chromatographically distinguishable due to different polarity and hydrogen-bonding profiles [2]. The N-ethyl, C-2-methyl disubstitution pattern provides an intermediate level of steric bulk and lipophilicity that is not accessible with mono-substituted analogs, filling a gap in thiazolidine-focused compound libraries used for fragment-based or diversity-oriented screening.

Chemical Library Design Fragment-Based Drug Discovery Physicochemical Diversity

N-Ethyl Substitution for Chemoselective Derivatization

The presence of the N-ethyl substituent in 3-ethyl-2-methylthiazolidine distinguishes it from N-unsubstituted thiazolidines such as 2-methylthiazolidine (CAS 24050-16-6) and the parent thiazolidine (CAS 504-78-9) with respect to synthetic reactivity. N-Unsubstituted thiazolidines possess a reactive secondary amine that can undergo N-acylation, N-sulfonylation, or N-alkylation under standard conditions, but this same NH group can also participate in undesired side reactions, including ring-opening under acidic or oxidative conditions [1]. In contrast, the N-ethyl compound has a tertiary amine that is protected from acylation, directing electrophilic reactions exclusively to the C-2 position or to the ring sulfur [2]. The literature on thiazolidine hydrolysis mechanisms confirms that N-alkyl substitution alters the rate-determining step of alkaline hydrolysis by precluding proton loss from nitrogen, thereby conferring differential stability profiles compared to N-H analogs [3]. This makes 3-ethyl-2-methylthiazolidine a preferred building block when selective functionalization at the C-2 methyl group or sulfur oxidation is desired without N-protection/deprotection steps.

Synthetic Chemistry Medicinal Chemistry Building Block

3-Ethyl-2-methylthiazolidine: Research & Industrial Applications


PEP Inhibitor Lead Optimization with Thiazolidine Scaffold

The class-level PEP inhibition data from Tsuru et al. (1988) demonstrating Ki values of 0.36–0.01 nM for thiazolidine-containing peptidomimetics [1] provides a strong rationale for incorporating 3-ethyl-2-methylthiazolidine as a core building block in PEP-focused medicinal chemistry programs. The pre-installed N-ethyl and C-2-methyl substituents offer two distinct vectors for SAR exploration while retaining the pharmacophoric thiazolidine sulfur that underpins the 10- to 370-fold potency enhancement over pyrrolidine analogs. Researchers can leverage this compound to probe the steric and electronic tolerance at both the N-3 and C-2 positions without requiring de novo ring synthesis.

C-2 Chemoselective Functionalization Without N-Protection

For synthetic chemistry groups developing new thiazolidine derivatization methods, 3-ethyl-2-methylthiazolidine serves as an ideal substrate for C-2-selective reactions. The tertiary N-ethyl amine eliminates competing N-acylation or N-alkylation side reactions that plague N-unsubstituted thiazolidines [2]. This chemoselectivity advantage, combined with the compound's commercial availability at ≥95% purity [3], enables method development with a well-defined substrate that mimics the substitution pattern of more complex N-alkyl thiazolidine targets encountered in drug discovery pipelines.

Physicochemical Diversity in Thiazolidine Screening Libraries

With a molecular weight of 131.24 g/mol and a predicted LogP of ~1.1 (approximately 0.5 units higher than the N-methyl analog 3-methylthiazolidine, LogP 0.56 [4]), 3-ethyl-2-methylthiazolidine fills a specific gap in fragment-like thiazolidine screening libraries. It offers intermediate lipophilicity and steric bulk between mono-alkyl (MW ~103) and larger N-aryl or N-benzyl thiazolidines commonly used in diversity-oriented synthesis. For screening collection managers, this compound provides an additional dimension of physicochemical diversity that cannot be achieved with more common mono-substituted analogs .

Thiazolidine Safeners for Crop Protection

Thiazolidine derivatives have documented utility as herbicide safeners, acting through glutathione-mediated detoxification pathways to protect crops from herbicide injury [5]. The N-ethyl, C-2-methyl substitution pattern of the target compound provides a balance of lipophilicity and metabolic stability that is relevant to foliar uptake and plant metabolism studies. While direct safener activity data for this specific compound are not publicly available, the established class-level precedent supports its evaluation as a synthetic intermediate in agrochemical lead generation programs targeting enhanced crop tolerance to sulfonylurea or chloroacetanilide herbicides.

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